4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl 4-methoxybenzoate
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Overview
Description
4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl 4-methoxybenzoate is a complex organic compound that features a benzimidazole moiety, a cyano group, and a methoxybenzoate ester. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . This compound is of interest in medicinal chemistry due to its potential biological activities and its structural complexity.
Preparation Methods
The synthesis of 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl 4-methoxybenzoate typically involves multiple steps. One common synthetic route starts with the preparation of the benzimidazole core. This can be achieved by condensing o-phenylenediamine with formic acid or an equivalent reagent This can be done through nucleophilic aromatic substitution reactions, where the benzimidazole derivative reacts with appropriate reagents under controlled conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to enhance the reaction efficiency .
Chemical Reactions Analysis
4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzimidazole moiety can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring. Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and ethanol, as well as catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl 4-methoxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl 4-methoxybenzoate involves its interaction with molecular targets in biological systems. The benzimidazole moiety can bind to specific enzymes or receptors, inhibiting their activity or altering their function . The cyano group and methoxybenzoate ester may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity . The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl 4-methoxybenzoate include other benzimidazole derivatives, such as:
2-(4-Aminophenyl)benzimidazole: Known for its antimicrobial and anticancer activities.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Used in the synthesis of various biologically active molecules.
N-[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl]acetamide: Another derivative with potential pharmacological applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Properties
IUPAC Name |
[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3/c1-29-19-12-8-17(9-13-19)24(28)30-20-10-6-16(7-11-20)14-18(15-25)23-26-21-4-2-3-5-22(21)27-23/h2-14H,1H3,(H,26,27)/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEOBFKUPSXKMB-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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